Stereochemical Purity: (2S,4R) Versus (2S,4S) Diastereomer
The target compound is supplied with 98% purity as the single (2S,4R) diastereomer . The (2S,4S) diastereomer (CAS 2377005‑09‑7) is a distinct chemical entity with a different CAS number and is typically offered at 95% purity . The (2R,4R) enantiomer (CAS 2326524‑80‑3) is likewise catalogued separately . This absolute stereochemistry is essential for chiral auxiliary applications, where the (2S,4R) configuration imparts specific facial bias; the (2S,4S) diastereomer yields opposite or diminished selectivity in many organocatalytic transformations [1].
| Evidence Dimension | Diastereomeric identity and commercial purity |
|---|---|
| Target Compound Data | Purity 98% (HPLC, single (2S,4R) isomer) |
| Comparator Or Baseline | (2S,4S) diastereomer, 95% purity ; (2R,4R) enantiomer, 98% purity |
| Quantified Difference | Absolute stereochemistry differs; 3‑percentage‑point purity advantage for target compound versus (2S,4S) diastereomer |
| Conditions | Commercial supply specifications (HPLC/GC purity); diastereomers confirmed by CAS registration |
Why This Matters
Procuring the wrong diastereomer can invert the stereochemical outcome of an entire synthetic sequence, making precise isomer specification critical for reproducible asymmetric synthesis.
- [1] Kawanami, Y.; Ito, Y.; Kitagawa, T.; Taniguchi, Y.; Katsuki, T.; Yamaguchi, M. Asymmetric alkylation using trans‑2,5‑bis(methoxymethyl)pyrrolidine chiral auxiliaries. Tetrahedron Lett. 1984, 25, 857‑860. (Class‑level: pyrrolidine chiral auxiliaries show diastereomer‑dependent selectivity.) View Source
